molecular formula C7H6FNO2 B1513740 2-Fluoro-6-methylnicotinic acid

2-Fluoro-6-methylnicotinic acid

Cat. No.: B1513740
M. Wt: 155.13 g/mol
InChI Key: OMHKKMYNZNZVNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-6-methylnicotinic acid is a nicotinic acid derivative featuring a pyridine ring substituted with a fluorine atom at position 2 and a methyl group at position 6. This compound is of interest in pharmaceutical and agrochemical research due to the electronic and steric effects imparted by its substituents, which may influence biological activity and physicochemical behavior .

Properties

IUPAC Name

2-fluoro-6-methylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-4-2-3-5(7(10)11)6(8)9-4/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHKKMYNZNZVNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of 2,6-dimethylpyridine-3-carboxylic acid using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . Another approach involves the use of fluorinated building blocks in a Suzuki-Miyaura coupling reaction to construct the desired fluorinated pyridine .

Industrial Production Methods

Industrial production of 2-Fluoro-6-methylnicotinic acid may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The choice of method depends on factors such as yield, cost, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-methylnicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Fluorinating Agents: Selectfluor, NFSI

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Coupling Reagents: Palladium catalysts, boronic acids

Major Products

The major products formed from these reactions include fluorinated derivatives, esters, alcohols, and coupled products with various functional groups.

Scientific Research Applications

2-Fluoro-6-methylnicotinic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methylnicotinic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in the modulation of enzymatic activity or receptor interactions, leading to various biological effects .

Comparison with Similar Compounds

Substituent Position and Type

The positions and types of substituents on the pyridine ring critically determine molecular properties. Key comparisons include:

Compound Name Substituents (Position) Molecular Formula Key Differences from Target Compound Reference
6-Fluoro-4-methylnicotinic acid F (6), CH₃ (4) C₇H₆FNO₂ Methyl at position 4 instead of 6
2-Chloro-5-fluoro-6-methylnicotinic acid Cl (2), F (5), CH₃ (6) C₇H₅ClFNO₂ Chloro at position 2 and fluoro at 5
5-Fluoro-6-methoxynicotinic acid F (5), OCH₃ (6) C₇H₆FNO₃ Methoxy (electron-donating) at 6, fluoro at 5
6-Amino-2-fluoronicotinic acid NH₂ (6), F (2) C₆H₅FN₂O₂ Amino (polar) at 6 instead of methyl
6-Methylnicotinic acid CH₃ (6) C₇H₇NO₂ No fluorine at position 2

Analysis :

  • Halogen Variations : 2-Chloro-5-fluoro-6-methylnicotinic acid replaces fluorine with chlorine at position 2, introducing greater steric bulk and electronegativity, which may enhance reactivity in substitution reactions .

Electronic Effects

Fluorine’s electronegativity withdraws electron density from the pyridine ring, influencing acidity and resonance:

  • Acidity : The pKa of 2-Fluoro-6-methylnicotinic acid is expected to be lower (more acidic) than 6-Methylnicotinic acid due to fluorine’s electron-withdrawing effect .
  • Methoxy vs.

Physicochemical Properties

  • Solubility : The carboxylic acid group enhances water solubility, but methyl and fluorine substituents increase lipophilicity. For example, methyl esters (e.g., Methyl 6-fluoro-2-methylnicotinate) are more lipophilic than their acid counterparts .
  • Melting Points: Fluorine and methyl groups can elevate melting points due to increased molecular symmetry and intermolecular forces. For instance, 6-Methylnicotinic acid (mp > 200°C) likely has a higher melting point than non-methylated analogs.

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